molecular formula C16H17N3O2S B2630626 N-(4-methylbenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946263-71-4

N-(4-methylbenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2630626
CAS RN: 946263-71-4
M. Wt: 315.39
InChI Key: HFGPHJROSROOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Studies

Preclinical Pharmacology and Pharmacokinetics : Research into compounds similar to "N-(4-methylbenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide" often involves preclinical pharmacodynamic and pharmacokinetic studies. For example, the study of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, detailed its pharmacological effects, demonstrating high-binding affinity and no off-target activity, with safety pharmacology and neurotoxicity studies raising no specific concerns. Such research is critical for advancing our understanding of potential therapeutic applications and safety profiles of new compounds (Garner et al., 2015).

Bioequivalence and Metabolism Studies

Bioequivalence and Drug Metabolism : Studies often explore the bioequivalence of different formulations of a compound and its metabolic pathways in the body. For instance, research on 2-methoxyphenyl 1-methyl-5-(p-methylbenzoylpyrrol)-2-acetamidoacetate, a novel non-steroid anti-inflammatory agent, evaluated its pharmacokinetic parameters in healthy volunteers to assess bioequivalence between tablet and capsule formulations. Understanding the metabolism and bioavailability of complex compounds is essential for their development into safe and effective medications (Annunziato & di Renzo, 1993).

Radioligand and Imaging Studies

Radioligand Development for Imaging : The creation and application of radioligands for imaging specific receptors in the brain are another area of research that can involve compounds with intricate structures. A study on 11C-PBR28, a radioligand for imaging peripheral benzodiazepine receptors, showcases the process of estimating human radiation doses based on biodistribution data, which is crucial for safe and effective imaging in medical diagnostics (Brown et al., 2007).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-2-4-12(5-3-11)9-18-14(20)8-13-10-22-16-17-7-6-15(21)19(13)16/h2-7,13H,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGPHJROSROOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2CSC3=NC=CC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.